N-(4-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide
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Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with hydrazinecarboxamide under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-propoxybenzaldehyde to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring .
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- N-(3-Chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide .
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a chlorinated aromatic ring and a hydrazinecarbonyl group sets it apart from similar compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C19H20ClN3O3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-3-10-26-16-7-4-14(5-8-16)12-21-23-19(25)18(24)22-17-9-6-15(20)11-13(17)2/h4-9,11-12H,3,10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
AGNGZEJLJOZLOF-CIAFOILYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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